tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate

Description

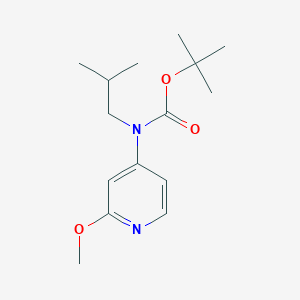

tert-Butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group, a 2-methoxypyridin-4-yl moiety, and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom. This compound is structurally significant due to its dual substitution on the carbamate nitrogen, which imparts unique steric and electronic properties. The Boc group serves as a protective moiety for amines, widely utilized in organic synthesis and medicinal chemistry to enhance stability and modulate reactivity . The isobutyl group introduces steric bulk, which may affect solubility, crystallization behavior, and binding affinity in target applications.

Properties

IUPAC Name |

tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-11(2)10-17(14(18)20-15(3,4)5)12-7-8-16-13(9-12)19-6/h7-9,11H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNXXULTSQSVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1=CC(=NC=C1)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H18N2O3

- CAS Number : 334018-92-7

The compound features a tert-butyl group, a methoxypyridine moiety, and a carbamate functional group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may function as inhibitors of key enzymes involved in neurodegenerative processes. For example, they can inhibit acetylcholinesterase (AChE) and β-secretase, which are critical in the pathology of Alzheimer's disease by preventing the aggregation of amyloid-beta peptides .

In Vitro Studies

- Cell Viability and Neuroprotection : In studies involving astrocytes treated with amyloid-beta (Aβ) peptides, compounds like this compound demonstrated protective effects against cell death. The compound improved cell viability significantly when co-administered with Aβ .

- Enzyme Inhibition : The compound has shown moderate inhibition of AChE (IC50 = 15.4 nM) and β-secretase, which are crucial for reducing neuroinflammation and oxidative stress in neuronal cells .

In Vivo Studies

In animal models, particularly those induced by scopolamine to mimic Alzheimer’s-like symptoms, the compound exhibited a reduction in oxidative stress markers such as malondialdehyde (MDA), indicating a potential neuroprotective effect . However, its bioavailability in the brain remains a concern, as studies have shown variable efficacy compared to established treatments like galantamine.

Case Studies

A notable study assessed the effects of similar carbamate compounds on astrocyte viability when exposed to Aβ peptides. The findings indicated that these compounds could significantly mitigate the toxic effects of Aβ on astrocytes, suggesting their potential utility in treating neurodegenerative diseases .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 334018-92-7 |

| Molecular Formula | C12H18N2O3 |

| AChE Inhibition (IC50) | 15.4 nM |

| β-secretase Inhibition | Moderate |

| Protective Effect on Astrocytes | Significant improvement in cell viability when co-treated with Aβ |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Differences and Implications

Substitution Pattern: The target compound’s dual N-substitution (pyridinyl + isobutyl) contrasts with mono-substituted analogs like tert-butyl (2-methoxypyridin-4-yl)carbamate .

Aromatic vs. Aliphatic Backbones : Compared to cycloalkyl carbamates (e.g., PharmaBlock’s cyclopentyl derivatives ), the pyridine ring in the target compound enables π-π stacking interactions, relevant in catalysis or protein binding.

Electronic Effects : The 2-methoxy group on pyridine is electron-donating, contrasting with electron-withdrawing groups like chloro in tert-butyl (4-chloropyridin-2-yl)carbamate . This alters electronic density on the pyridine, influencing reactivity in cross-coupling reactions or coordination chemistry.

Solubility and Lipophilicity : The isobutyl group increases hydrophobicity compared to hydroxy-substituted carbamates (e.g., tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate ). This may reduce aqueous solubility but enhance membrane permeability in biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.